Benzyl 4-amino-3-methylpiperidine-1-carboxylate
Overview
Description
Benzyl 4-amino-3-methylpiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, along with a carboxylate ester group.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 4-amino-3-methylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic methods or continuous flow processes to enhance yield and purity. The choice of catalysts and solvents can vary based on cost, availability, and environmental considerations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based oxidants, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxylate ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where various nucleophiles can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide (CrO3), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Strong nucleophiles like azide ion (N3-) or halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Piperidine-1-carboxylate derivatives.
Reduction: Piperidine-1-carboxylic acid.
Substitution: Piperidine derivatives with different substituents.
Scientific Research Applications
Chemistry: Benzyl 4-amino-3-methylpiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: It serves as a precursor in the synthesis of bioactive compounds, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their pharmacological properties, such as analgesic, anti-inflammatory, and anticonvulsant activities. Industry: It is utilized in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
Mechanism of Action
The mechanism by which Benzyl 4-amino-3-methylpiperidine-1-carboxylate exerts its effects depends on its specific derivatives and applications. Generally, the compound interacts with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Benzyl 3-aminopiperidine-1-carboxylate: Similar structure but lacks the methyl group on the piperidine ring.
Benzyl 4-aminopiperidine-1-carboxylate: Similar structure but lacks the methyl group on the nitrogen atom.
Benzyl 4-amino-3-ethylpiperidine-1-carboxylate: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness: Benzyl 4-amino-3-methylpiperidine-1-carboxylate is unique due to the presence of both the methyl group on the nitrogen atom and the benzyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl 4-amino-3-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-9-16(8-7-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKUMWWWMLIKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680036 | |
Record name | Benzyl 4-amino-3-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847458-97-3 | |
Record name | Benzyl 4-amino-3-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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